"Allatotropin discovery and initial characterization"
"Allatotropin discovery and initial characterization"
An In-depth Technical Guide on the Discovery and Initial Characterization of Allatotropin
Introduction
Allatotropin (AT) is a pleiotropic neuropeptide first identified for its role in stimulating the biosynthesis of juvenile hormone (JH) in the tobacco hornworm, Manduca sexta. Subsequent research has revealed its multifaceted involvement in a variety of physiological processes across numerous insect species, including myotropic activities, cardioacceleration, and immune responses. This technical guide provides a comprehensive overview of the discovery, initial characterization, and key experimental protocols related to Allatotropin, intended for researchers, scientists, and professionals in drug development.
Discovery and Initial Characterization
The discovery of Allatotropin was a significant advancement in insect endocrinology. It was originally isolated from head extracts of the adult tobacco hornworm, Manduca sexta, based on its potent ability to stimulate the in vitro synthesis of juvenile hormone by the corpora allata (CA).
Structure and Peptide Family
Manduca sexta Allatotropin (Manse-AT) is a 13-amino acid amidated peptide. Its primary sequence was determined to be Gly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH2. Allatotropins belong to a large family of structurally related myoactive peptides found not only in insects but also in other invertebrates, suggesting an ancient evolutionary origin. Many Allatotropins feature a conserved C-terminal pentapeptide motif, TARGFa.
Quantitative Data
Table 1: Allatotropin Amino Acid Sequences in Various Insect Species
| Species | Peptide Sequence |
| Manduca sexta | Gly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂ |
| Aedes aegypti | Ala-Pro-Phe-Arg-Asn-Ser-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂ |
| Anopheles gambiae | Ala-Pro-Phe-Arg-Asn-Ser-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂ |
| Anopheles albimanus | Ala-Pro-Phe-Arg-Asn-Ser-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂ |
| Samia cynthia ricini | Identical to Manduca sexta AT |
Table 2: EC₅₀ Values for Allatotropin Receptor Activation in Manduca sexta
| Ligand | EC₅₀ (CHO-PAM28 cells - Ca²⁺) |
| Manse-AT | 4.0 nM |
| Manse-ATL-I | 8.5 pM |
| Manse-ATL-II | 37.2 pM |
| Manse-ATL-III | 3.6 nM |
Experimental Protocols
Juvenile Hormone (JH) Biosynthesis Assay (In Vitro)
This protocol is adapted from methods used for Manduca sexta.
Objective: To quantify the rate of JH synthesis by the corpora allata in response to Allatotropin.
Materials:
-
Corpora allata (CA) with corpora cardiaca (CC) attached, dissected from day 3 female Manduca sexta.
-
Medium 199 (GIBCO) with Hanks' salts, L-glutamine, and 25 mM HEPES buffer (pH 7.2).
-
2% Ficoll.
-
Synthetic Allatotropin.
-
[methyl-¹⁴C]-methionine.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Dissect a pair of CA-CC complexes from a day 3 female Manduca sexta.
-
Place the dissected glands in 100 µL of Medium 199 containing 2% Ficoll in a culture plate.
-
Prepare serial dilutions of Allatotropin in Medium 199.
-
Add the Allatotropin dilutions to the wells containing the CA-CC complexes. For control wells, add only the medium.
-
Add [methyl-¹⁴C]-methionine to each well to a final concentration of 10 µM.
-
Incubate the plate for 3 hours at 30°C in the dark with gentle shaking.
-
Stop the reaction by adding 200 µL of isooctane to each well.
-
Vortex the plate for 1 minute to extract the newly synthesized radiolabeled JH into the isooctane phase.
-
Transfer the isooctane layer to a scintillation vial.
-
Add 5 mL of scintillation fluid to each vial.
-
Quantify the amount of radiolabeled JH using a scintillation counter.
-
Express the results as fmol of JH synthesized per hour per pair of glands.
Myotropic (Hindgut Contraction) Assay
Objective: To measure the effect of Allatotropin on the contraction frequency of the insect hindgut.
Materials:
-
Isolated hindgut from the insect of interest.
-
Insect saline solution.
-
Synthetic Allatotropin.
-
Force transducer and recording equipment.
-
Dissection microscope.
Procedure:
-
Dissect the hindgut from the insect in cold saline solution.
-
Mount the hindgut preparation in an organ bath containing fresh saline solution at room temperature.
-
Attach one end of the hindgut to a fixed hook and the other end to an isometric force transducer.
-
Allow the preparation to equilibrate for 30 minutes, during which spontaneous contractions should become regular.
-
Record the basal contraction frequency for 10 minutes.
-
Add Allatotropin to the organ bath to achieve the desired final concentration.
-
Record the contraction frequency for at least 10 minutes after the addition of the peptide.
-
Wash the preparation with fresh saline to remove the Allatotropin and allow the contraction frequency to return to the basal level.
-
Repeat with different concentrations of Allatotropin.
-
Analyze the data by comparing the contraction frequency before and after the addition of the peptide.
Cloning of the Allatotropin Receptor (ATR)
This protocol is a generalized approach based on the cloning of the Manduca sexta ATR.
Objective: To isolate and clone the cDNA encoding the Allatotropin receptor.
Materials:
-
Total RNA from a tissue known to express the ATR (e.g., midgut of feeding larvae).
-
Reverse transcriptase.
-
Degenerate primers designed from conserved regions of known ATRs or orexin (B13118510) receptors.
-
RACE (Rapid Amplification of cDNA Ends) kit.
-
Taq DNA polymerase.
-
Cloning vector (e.g., pcDNA3.1).
-
Competent E. coli cells.
-
DNA sequencing reagents.
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the target tissue using a standard protocol (e.g., TRIzol).
-
Synthesize first-strand cDNA from the total RNA using reverse transcriptase and oligo(dT) primers.
-
-
Initial PCR Amplification:
-
Perform PCR on the cDNA using degenerate primers designed based on conserved regions of known ATR sequences.
-
Run the PCR product on an agarose (B213101) gel and purify the band of the expected size.
-
Sequence the purified PCR product to confirm its identity as a fragment of the ATR.
-
-
5' and 3' RACE:
-
Use a RACE kit and gene-specific primers designed from the sequenced ATR fragment to amplify the 5' and 3' ends of the cDNA.
-
Clone and sequence the RACE products.
-
-
Full-Length cDNA Amplification:
-
Assemble the full-length ATR cDNA sequence from the initial fragment and the 5' and 3' RACE sequences.
-
Design primers corresponding to the start and end of the full-length coding sequence.
-
Amplify the full-length cDNA by PCR from the first-strand cDNA.
-
-
Cloning and Sequencing:
-
Clone the full-length PCR product into an expression vector.
-
Transform the ligation product into competent E. coli cells.
-
Select positive colonies and purify the plasmid DNA.
-
Sequence the insert to confirm the full-length sequence of the ATR.
-
Functional Characterization of the Allatotropin Receptor
Objective: To determine the second messenger pathways activated by the ATR.
A. Intracellular Calcium Mobilization Assay (Aequorin-based)
Materials:
-
CHO-PAM28 cell line (stably expressing apoaequorin).
-
Expression vector containing the cloned ATR.
-
Cell culture medium (e.g., DMEM/F12).
-
Transfection reagent (e.g., FuGENE 6).
-
Luminometer.
-
Synthetic Allatotropin and analogs.
Procedure:
-
Cell Culture and Transfection:
-
Culture CHO-PAM28 cells in appropriate medium.
-
Transfect the cells with the ATR expression vector using a suitable transfection reagent. As a control, transfect a separate batch of cells with an empty vector.
-
Incubate the cells for 48 hours to allow for receptor expression.
-
-
Aequorin Reconstitution:
-
Incubate the transfected cells with coelenterazine h for 4 hours in the dark to reconstitute the active aequorin photoprotein.
-
-
Luminescence Measurement:
-
Wash the cells and resuspend them in assay buffer.
-
Place the cell suspension in the luminometer.
-
Inject a solution of Allatotropin or its analogs at various concentrations into the cell suspension.
-
Measure the light emission resulting from the interaction of Ca²⁺ with aequorin.
-
-
Data Analysis:
-
Calculate the dose-response curve and determine the EC₅₀ value for each ligand.
-
B. Intracellular cAMP Assay (Luciferase Reporter-based)
Materials:
-
HEK293 cell line.
-
ATR expression vector.
-
A reporter plasmid containing the luciferase gene downstream of a cAMP response element (CRE).
-
Transfection reagent.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells with the ATR expression vector and the CRE-luciferase reporter plasmid.
-
Incubate for 48 hours.
-
-
Ligand Stimulation:
-
Treat the transfected cells with various concentrations of Allatotropin for a defined period (e.g., 6 hours).
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase expressed, which in turn is dependent on the intracellular cAMP concentration.
-
-
Data Analysis:
-
Construct a dose-response curve and calculate the EC₅₀ value.
-
Visualizations
Caption: Workflow of Allatotropin discovery and characterization.
Caption: Allatotropin signaling pathway.
